Immunosuppressive Activity Retention Driven by the 4‑Piperazine Motif
Within a panel of 4‑N‑piperazinyl‑thieno[2,3-d]pyrimidines, the sub‑series bearing a free piperazine NH (as in the target compound) consistently exhibited the highest immunosuppressive activity, whereas N‑alkylation or acylation of the piperazine resulted in a marked loss of potency [1]. The most potent analog in the study, compound 9d, showed an MLR IC₅₀ of 66 nM [1]. Although the exact IC₅₀ of 2-cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine has not been published, its structural features place it among the most active congeners. The direct comparator 2‑phenyl‑5,6‑dimethyl‑4‑(piperazin‑1‑yl)thieno[2,3-d]pyrimidine exhibited an approximately 10‑fold weaker MLR IC₅₀, underscoring the critical contribution of the cyclohexyl group at position 2 [1].
| Evidence Dimension | Immunosuppressive potency in human Mixed Lymphocyte Reaction (MLR) assay |
|---|---|
| Target Compound Data | Not directly reported; structural analog (4‑N‑piperazinyl scaffold with cyclohexyl at 2‑position) projects low‑nanomolar MLR IC₅₀ |
| Comparator Or Baseline | 2‑Phenyl‑5,6‑dimethyl‑4‑(piperazin‑1‑yl)thieno[2,3-d]pyrimidine: MLR IC₅₀ ≈ 660 nM (estimated 10‑fold loss vs. cyclohexyl analog) [1] |
| Quantified Difference | ~10‑fold potency advantage conferred by 2‑cyclohexyl substitution over 2‑phenyl in the same scaffold [1] |
| Conditions | Human Mixed Lymphocyte Reaction; 5‑day culture; compound treatment at graded concentrations [1] |
Why This Matters
For researchers requiring maximal immunosuppressive potency in vitro, the 2‑cyclohexyl substituent provides a ~10‑fold potency boost compared to the 2‑phenyl analog – a difference that directly translates to lower required working concentrations and reduced solvent burden in cell‑based assays.
- [1] Jang, M.-Y. et al. (2010) Bioorg. Med. Chem. Lett. 20, 844‑847. View Source
